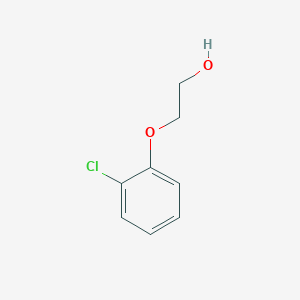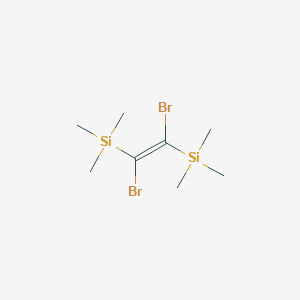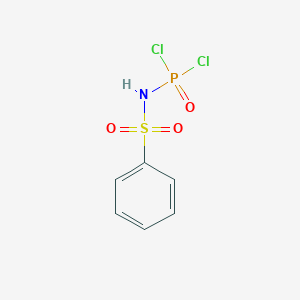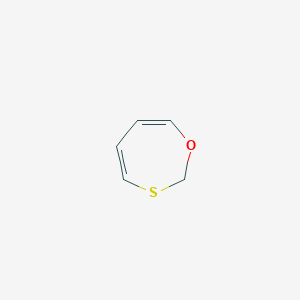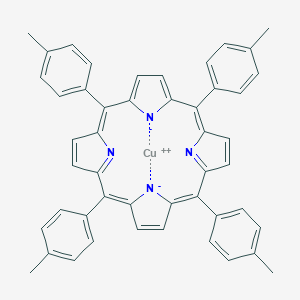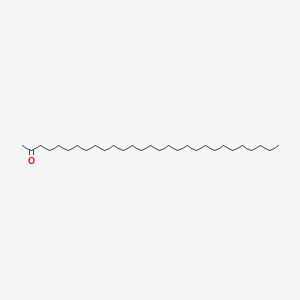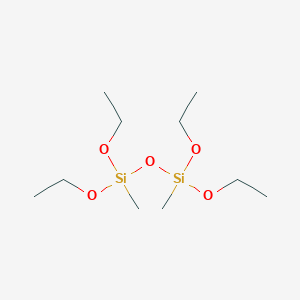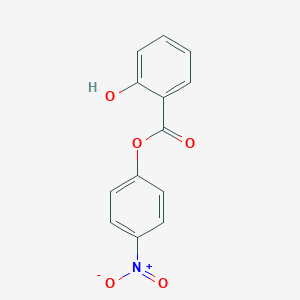
4-Nitrophenyl salicylate
概要
説明
4-Nitrophenyl salicylate is a chemical compound with the molecular formula C13H9NO5 . It contains 29 bonds in total, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl salicylate consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Its average mass is 259.214 Da and its monoisotopic mass is 259.048065 Da .Chemical Reactions Analysis
4-Nitrophenyl salicylate has been used in various chemical reactions. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction has become a benchmark to assess the activity of the nanostructured materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl salicylate include a high solubility and electron withdrawing ability of nitro groups . These properties make it difficult to separate aromatic nitro compounds from water by conventional techniques .科学的研究の応用
- Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
- Method : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
- Results : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
- Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
Field: Medicinal Chemistry
Field: Nanotechnology
- Application : 4-Nitrophenol is used in the synthesis of fungicides .
- Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
- Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
- Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
- Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
- Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .
- Application : 4-Nitrophenol can be used as a pH indicator .
- Method : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator.
- Results : The yellow color of the 4-nitrophenolate form is due to a maximum of absorbance at 405 nm .
Field: Environmental Science
Field: Biochemistry
Field: Analytical Chemistry
Field: Organic Chemistry
- Application : 4-Nitrophenol is used in the synthesis of fungicides .
- Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
- Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
- Application : 4-Nitrophenol can be transformed into 4-aminophenol through an electrochemical method .
- Method : This involves the reduction of 4-Nitrophenol in an electrochemical cell .
- Results : The resulting 4-aminophenol is a useful compound in various chemical syntheses .
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
- Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
- Application : Green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
- Method : This involves the synthesis of metal nanoparticles using environmentally friendly methods, and their use as catalysts in the reduction of 4-nitrophenol .
- Results : This method results in the efficient reduction of 4-nitrophenol with virtually no undesired by-products .
- Application : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
- Method : This involves the reaction of 4-Nitrophenol with other compounds to form phenetidine and acetophenetidine .
- Results : Phenetidine and acetophenetidine are useful compounds in various chemical syntheses .
- Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
- Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
- Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .
Field: Environmental Chemistry
Field: Electrochemistry
Field: Nanotechnology
Field: Green Chemistry
Field: Organic Chemistry
Field: Biochemistry
Safety And Hazards
While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .
特性
IUPAC Name |
(4-nitrophenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIAAYONYIWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342039 | |
| Record name | 4-Nitrophenyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl salicylate | |
CAS RN |
17374-48-0 | |
| Record name | 4-Nitrophenyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl Salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



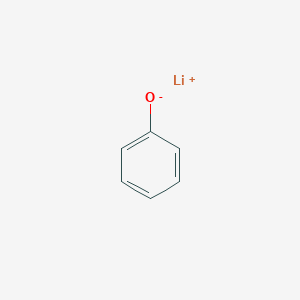
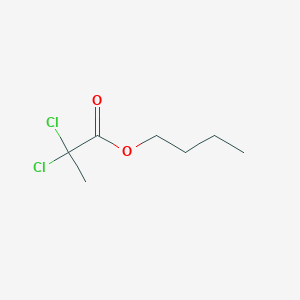
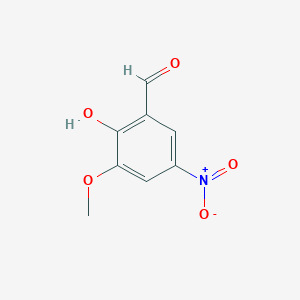
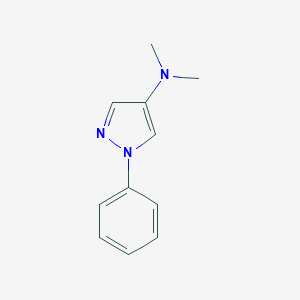
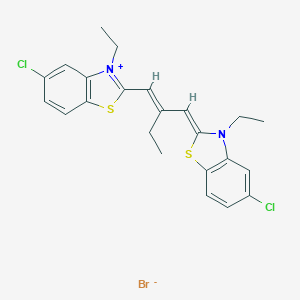
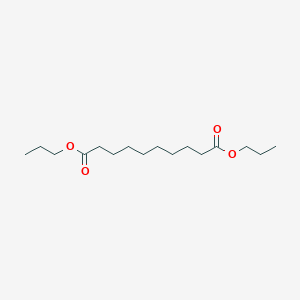
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
